Structural Properties and Characterization of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione: A Comprehensive Technical Guide
Structural Properties and Characterization of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione: A Comprehensive Technical Guide
Executive Summary
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutic agents, including potent PARP-1/2 inhibitors 1 and emerging cannabinoid-1 (CB1) receptor agonists 2. The introduction of methyl groups at the C6 and C8 positions to form 6,8-dimethylquinazoline-2,4(1H,3H)-dione (CAS: 101793-23-1) 3 fundamentally alters the electronic landscape and steric profile of the molecule.
As an Application Scientist, I have designed this whitepaper to dissect the structural properties, experimental characterization, and synthetic methodologies of this specific derivative. By understanding the causality behind its physicochemical behavior, drug development professionals can better leverage this rigid, shape-specific scaffold in rational drug design.
Structural and Electronic Properties
Tautomeric Equilibrium
Like the unsubstituted core, the 6,8-dimethyl derivative exhibits lactam-lactim tautomerism. Computational and experimental thermochemical studies on the core quinazoline-2,4(1H,3H)-dione confirm that the dilactam (1H,3H-dione) tautomer is the most thermodynamically stable form in the gaseous and solid phases, driven by a standard molar enthalpy of formation of ΔfH m o(g) = −(271.1 ± 3.3) kJ·mol–1 4. The 6,8-dimethyl substitution does not disrupt this preference; rather, the inductive (+I) effect of the methyl groups slightly increases the electron density on the pyrimidine ring, further stabilizing the highly conjugated dilactam system.
Steric and Electronic Causality of Methyl Substitution
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C6-Methyl (+I Effect): The C6 methyl group acts as an electron-donating moiety via hyperconjugation, enhancing the π-electron density of the aromatic ring. This is critical for target engagement, as it strengthens π-π stacking interactions with aromatic residues in target binding pockets (e.g., Tyr907 in the PARP-1 nicotinamide binding site) 1.
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C8-Methyl (Steric Hindrance): The C8 methyl group introduces significant steric bulk adjacent to the N1 position. This steric hindrance restricts the rotational freedom of any subsequent N1-alkylations, effectively locking the molecule into a rigid conformation that reduces the entropic penalty upon receptor binding.
Synthesis and Experimental Workflow
To synthesize 6,8-dimethylquinazoline-2,4(1H,3H)-dione, a robust thermal condensation of 2-amino-3,5-dimethylbenzoic acid with urea is employed. This method is preferred over phosgene-based cyclizations due to superior safety profiles and the high thermodynamic driving force of urea melt reactions.
Self-Validating Protocol
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Reagent Preparation: Combine 1.0 equivalent of 2-amino-3,5-dimethylbenzoic acid with 3.0 equivalents of urea in a reaction vessel.
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Causality: An excess of urea is required because it acts as both the carbonyl source and the solvent melt, driving the equilibrium toward the ureido intermediate by mass action.
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Thermal Condensation: Heat the solid mixture gradually to 150-160 °C. The mixture will melt and subsequently resolidify as the cyclization proceeds and the higher-melting-point dione product forms.
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Causality: This specific temperature window is critical. It is high enough to overcome the activation energy for the elimination of water and ammonia during the intramolecular cyclization, but low enough to prevent thermal degradation.
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Self-Validating Mechanism (IPC): Monitor the evolution of ammonia gas using moist pH indicator paper at the vessel exhaust. Validation: The complete cessation of ammonia evolution definitively indicates the completion of the cyclization step.
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Workup and Purification: Cool the reaction, triturate with hot water to remove excess urea and water-soluble byproducts, and filter. Recrystallize the crude solid from hot N,N-dimethylformamide (DMF).
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Causality: The highly planar structure and strong intermolecular hydrogen bonding of the dione result in exceptionally low solubility in standard organic solvents; thus, highly polar, hydrogen-bond-disrupting solvents like DMF are required for successful recrystallization.
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Caption: Self-validating synthetic workflow of 6,8-dimethylquinazoline-2,4(1H,3H)-dione.
Physicochemical Characterization
To validate the structural integrity of the synthesized compound, a combination of NMR and FT-IR spectroscopy is utilized. The data below summarizes the characteristic spectroscopic profile governed by the 6,8-dimethyl substitution.
Table 1: Quantitative ¹H NMR Data Summary (DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |
| ¹H | ~11.3 | Broad Singlet | 1H | N3-H | Highly deshielded by adjacent C2=O and C4=O; broad due to quadrupolar relaxation and exchange. |
| ¹H | ~11.1 | Broad Singlet | 1H | N1-H | Deshielded by C2=O; sterically hindered by the adjacent C8-CH₃ group. |
| ¹H | ~7.6 | Broad Singlet / d | 1H | C5-H | Meta-coupling (J ~ 1.5 Hz) with C7-H. |
| ¹H | ~7.3 | Broad Singlet / d | 1H | C7-H | Shifted upfield relative to C5 due to the strong +I effect of the flanking methyl groups. |
| ¹H | ~2.3, ~2.2 | Singlets | 6H | C6-CH₃, C8-CH₃ | Standard benzylic methyl shifts. |
Table 2: FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Note |
| ~3200 - 3050 | Medium, Broad | N-H stretches | Broadening indicates extensive intermolecular hydrogen bonding networks in the solid state. |
| ~1720 | Strong | C4=O stretch | Higher frequency due to amide-like conjugation with the aromatic pyrimidine ring. |
| ~1680 | Strong | C2=O stretch | Lower frequency characteristic of the urea-like carbonyl environment. |
| ~1610 | Medium | C=C aromatic | Aromatic ring skeletal vibrations enhanced by methyl substitution. |
Pharmacophore Modeling and Biological Applications
The 6,8-dimethylquinazoline-2,4(1H,3H)-dione acts as a highly rigid, shape-specific scaffold. In the context of PARP-1 inhibition, the quinazoline-2,4(1H,3H)-dione moiety mimics the phthalazinone ring of olaparib, snugly situating in the nicotinamide (NI) site 1. The N3-H and C4=O act as an indispensable hydrogen bond donor-acceptor pair, interacting with key residues such as Ser904 and Gly863 1.
Furthermore, in the development of CB1 agonists, molecular dynamics simulations have demonstrated that quinazoline-2,4-dione derivatives maintain stable binding conformations (RMSD < 1 nm) via hydrogen bonds with Ser383 and Thr197 2. The addition of the 6,8-dimethyl groups enhances the lipophilicity (LogP) of the core, a critical parameter for crossing the blood-brain barrier in CNS-targeted therapeutics.
Caption: Pharmacophore binding model illustrating key interactions with target receptor residues.
References
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Title: Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis Source: Journal of Medicinal Chemistry - ACS Publications URL: 1
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Title: Energetics of Quinazoline-2,4(1H,3H)-dione: An Experimental and Computational Study Source: Journal of Chemical & Engineering Data - ACS Publications URL: 4
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Title: Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery Source: PMC (nih.gov) URL: 2
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Title: 3-(2,4-dimethyl-phenyl)-6,8-dimethyl-1H-quinazoline-2,4-dione (CAS 101793-23-1) Source: Molaid URL: 3
